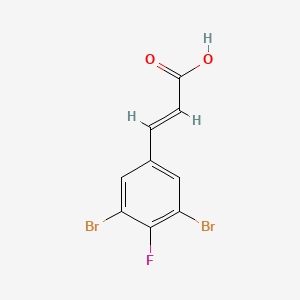

3,5-Dibromo-4-fluorocinnamic acid

Description

3,5-Dibromo-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, characterized by bromine atoms at the 3- and 5-positions and a fluorine atom at the 4-position of the aromatic ring. The cinnamic acid backbone (a propenoic acid group conjugated to a benzene ring) provides a planar structure with extended π-conjugation, influencing its electronic properties and reactivity. This compound is likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science due to the electron-withdrawing effects of halogens, which enhance stability and modulate interactions in biological systems.

Properties

Molecular Formula |

C9H5Br2FO2 |

|---|---|

Molecular Weight |

323.94 g/mol |

IUPAC Name |

(E)-3-(3,5-dibromo-4-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ |

InChI Key |

WGLVQBXIDMWYPO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)F)Br)/C=C/C(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-fluorocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction can lead to different carboxylic acids and alcohols.

Scientific Research Applications

3,5-Dibromo-4-fluorocinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-fluorocinnamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, leading to more effective inhibition or activation of target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-dibromo-4-fluorocinnamic acid with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Comparison Points

Substituent Effects on Reactivity and Stability Bromine vs. Fluorine vs. Hydroxyl: The 4-fluoro group in this compound provides strong electron-withdrawing effects, increasing acidity (pKa ~2-3) compared to hydroxylated analogs (e.g., 3,5-dibromo-4-hydroxybenzoic acid, pKa ~4-5) . Fluorine also improves metabolic stability in pharmaceuticals versus hydroxyl groups .

Backbone Influence on Applications

- Cinnamic Acid vs. Benzoic Acid Derivatives : The conjugated double bond in cinnamic acid derivatives enhances UV absorption (λmax ~280 nm), making them suitable for photostability studies or materials science. Benzoic acid analogs lack this conjugation, limiting their use in light-sensitive applications .

Biological Activity Halogenated cinnamic acids (e.g., bromo/fluoro derivatives) show enhanced antimicrobial and antifungal activity compared to non-halogenated analogs like caffeic acid, which is primarily an antioxidant .

Research Findings and Trends

- Synthetic Utility: Brominated and fluorinated aromatic acids are pivotal in Suzuki-Miyaura coupling reactions. For example, methyl esters of 2-amino-3,5-dibromo-4-fluorobenzoate (CAS 1403483-78-2) serve as intermediates in kinase inhibitor synthesis .

- Solubility Trends : Bromine’s bulkiness reduces aqueous solubility compared to chlorine analogs. This compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO) .

- Thermal Stability : Bromine’s higher bond dissociation energy (vs. chlorine) may improve thermal stability, a critical factor in industrial processing .

Biological Activity

3,5-Dibromo-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, characterized by its unique molecular structure that includes two bromine atoms and one fluorine atom. This compound has gained attention in medicinal chemistry due to its potential biological activities, which may offer therapeutic applications in various fields, including antimicrobial and anti-inflammatory research.

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 277.96 g/mol

- Structure : The compound features a trans configuration typical of cinnamic acids, which contributes to its stability and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action mechanism.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Specifically, derivatives of cinnamic acid are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. This inhibition can lead to reduced inflammation and pain relief.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Some studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as COX and lipoxygenase (LOX), which are involved in inflammatory responses.

- Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis, potentially leading to cancer cell death.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial therapies.

Case Study: Anti-inflammatory Mechanism

A series of experiments demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines in vitro. This suggests that the compound may exert its anti-inflammatory effects through the suppression of cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.